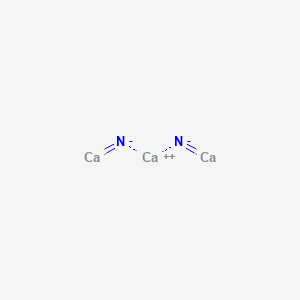

Calcium nitride (Ca3N2)

Overview

Description

Calcium nitride (Ca3N2) is a compound composed of calcium and nitrogen in a 3:2 ratio. It is a white, odorless powder with a melting point of 1,721°C and a boiling point of 2,450°C. Calcium nitride has a wide range of applications in various fields, from chemical synthesis to scientific research. It is a versatile compound that can be used for a variety of purposes, including the synthesis of other compounds, the formation of catalysts and reagents, and the production of optical and electrical materials.

Scientific Research Applications

Metastable Nitride and Structural Properties :

- Beta-Ca3N2 : This metastable phase of calcium nitride has been studied for its structural chemistry, which is comprised mainly of alpha-Ca3N2 (cubic) and Ca2N. Beta-Ca3N2 transforms to alpha-Ca3N2 around 810 K and is an insulating, diamagnetic semiconductor. It has a unique crystal structure and could have implications in materials science for its distinctive properties (Höhn et al., 2009).

High-Energy-Density Materials :

- Stable Calcium Nitrides at High Pressures : Research has revealed more stable forms of calcium nitrides at ambient and high pressures than previously known. These compounds, containing various forms of polynitrogen, have potential applications in energy storage due to their high energy density. The ability to synthesize these materials could open new avenues in materials science and energy applications (Zhu et al., 2016).

Photoluminescence and LED Technology :

- Red-emission Enhancement : The study of the nitride phosphor CaAlSiN3:Eu2+ showed that the substitution of Ca3N2 by CaCO3 improves crystallinity and photoluminescence thermal stability. This has implications for the development of high-color-rendering-index and high-efficiency white LEDs, suggesting that calcium nitride derivatives could be important in lighting and display technologies (Li et al., 2015).

Novel Compounds and Crystal Structures :

- Ca3CrN3 and Ca3VN3 : These are examples of new ternary nitrides synthesized from binary nitrides at high temperatures. Their structures comprise sheets of planar triangular units and calcium ions. These materials are insulating and paramagnetic, showcasing the potential for novel magnetic and electronic properties (Vennos et al., 1990; Vennos & Disalvo, 1992).

Photocatalysis and Environmental Applications :

- g-C3N4/TiO2 Nanocomposites for NOx Removal : This study explored the photocatalytic activity of graphitic carbon nitride/titania composites for gaseous nitric oxide removal. The composite materials showed significantly increased photocatalytic NO oxidation under visible light, indicating potential applications in air purification and environmental remediation (Papailias et al., 2017).

High-Pressure Behavior and Applications :

- Compression of α-Ca3N2 to 137 Kb : Investigating the high-pressure behavior of calcium nitride can provide insights into its structural changes and potential applications under extreme conditions. This study found that α-Ca3N2 undergoes structural transformation at high pressures, indicating its stability and behavior under such conditions, which is essential for designing materials for high-pressure applications (Bucknum, 2002).

Mechanism of Action

Safety and Hazards

Future Directions

Calcium nitride has potential value in the field of optoelectronics . It has been suggested that it could be used as a new generation of window heat-resistant materials due to its high hardness, strong bonding, high melting point, and wear resistance . It also has potential for use in the electrochemical production of ammonia .

properties

IUPAC Name |

calcium;azanidylidenecalcium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ca.2N/q;;+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNGEWCFFFJZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[Ca].[N-]=[Ca].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca3N2 | |

| Record name | calcium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Calcium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12013-82-0 | |

| Record name | Calcium nitride (Ca3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q & A

Q1: What is significant about the discovery of Calcium nitride (Ca₃N₂) in wasp nests?

A1: The identification of Calcium nitride (Ca₃N₂) in the nest material of Polistinae wasps is noteworthy because it reveals a previously undocumented aspect of their nest construction. [] While the study primarily focused on structural characterization using X-ray diffraction (XRD), the presence of this compound raises questions about its potential role in nest integrity, antimicrobial properties, and potential implications for the wasps' biology. Further research is needed to explore these aspects.

Q2: Could the presence of Calcium nitride (Ca₃N₂) be related to the antimicrobial properties observed in some wasp nest extracts?

A2: While the study did not directly investigate the antimicrobial activity of Calcium nitride (Ca₃N₂), it's a possibility worth exploring. The research highlighted that "some chemicals found in the nest of Polistis species have close structural resemblance with some antibiotics." [] Further investigation is required to determine if Calcium nitride (Ca₃N₂) contributes to the potential antimicrobial properties of these wasp nests and to elucidate its specific mechanisms of action, if any.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.